![molecular formula C9H9NO3 B8796532 2-[(4-Nitrophenyl)methyl]oxirane CAS No. 49574-55-2](/img/structure/B8796532.png)
2-[(4-Nitrophenyl)methyl]oxirane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-[(4-Nitrophenyl)methyl]oxirane:
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-Nitrophenyl)methyl]oxirane typically involves the epoxidation of 1-allyl-4-nitrobenzene. One common method is as follows :
Starting Material: 1-allyl-4-nitrobenzene.
Reagent: m-Chloroperbenzoic acid (mCPBA).
Solvent: Anhydrous dichloromethane (DCM).
Conditions: The reaction mixture is cooled in an ice/water bath and stirred under an inert atmosphere (argon) for 5 minutes. mCPBA is then added, and the reaction is allowed to proceed at 0°C for 2 hours, followed by room temperature for 15 hours.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for larger scales. These methods often include continuous flow processes and the use of more efficient catalysts to enhance yield and reduce production costs .
化学反応の分析
Types of Reactions: 2-[(4-Nitrophenyl)methyl]oxirane undergoes various chemical reactions, including:
Ring-Opening Reactions: These are common for oxiranes and can be catalyzed by acids, bases, or nucleophiles.
Substitution Reactions: The nitro group on the benzyl ring can undergo nucleophilic aromatic substitution, especially under reductive conditions.
Common Reagents and Conditions:
Acids and Bases: Used for catalyzing ring-opening reactions.
Nucleophiles: Such as amines and carboxylates, which attack the oxirane ring.
Reducing Agents: For the reduction of the nitro group to an amine.
Major Products:
β-Hydroxypropyl Esters: From ring-opening with carboxylic acids.
Amino Derivatives: From the reduction of the nitro group.
科学的研究の応用
2-[(4-Nitrophenyl)methyl]oxirane has several applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of bioactive molecules and pharmaceutical intermediates.
Materials Science: The compound is used in the development of polymers and resins, particularly in the creation of epoxy resins with specific properties.
Biological Studies: It is employed in the study of enzyme-catalyzed reactions and the development of enzyme inhibitors.
作用機序
The mechanism of action of 2-[(4-Nitrophenyl)methyl]oxirane primarily involves its reactivity as an epoxide. The strained three-membered ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. The nitro group on the benzyl ring can also participate in various chemical transformations, influencing the compound’s reactivity and interactions with biological molecules .
類似化合物との比較
4-(4-Nitrobenzyl)pyridine: Shares the nitrobenzyl group but has a pyridine ring instead of an oxirane.
2-(4-Nitrophenyl)oxirane: Similar structure but with a phenyl group instead of a benzyl group.
Uniqueness: 2-[(4-Nitrophenyl)methyl]oxirane is unique due to the combination of its epoxide ring and nitrobenzyl group, which provides a distinct reactivity profile. This makes it particularly useful in synthetic organic chemistry for creating complex molecules and studying reaction mechanisms.
特性
CAS番号 |
49574-55-2 |
|---|---|
分子式 |
C9H9NO3 |
分子量 |
179.17 g/mol |
IUPAC名 |
2-[(4-nitrophenyl)methyl]oxirane |
InChI |
InChI=1S/C9H9NO3/c11-10(12)8-3-1-7(2-4-8)5-9-6-13-9/h1-4,9H,5-6H2 |
InChIキー |
CJVUNCSHJIZNJF-UHFFFAOYSA-N |
正規SMILES |
C1C(O1)CC2=CC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

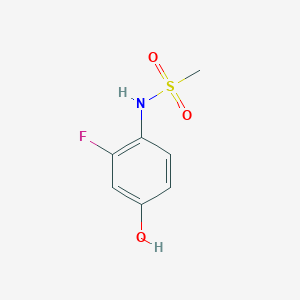
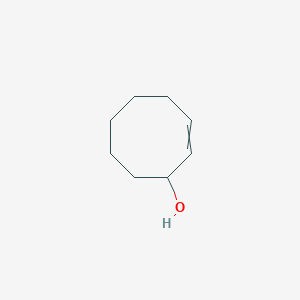
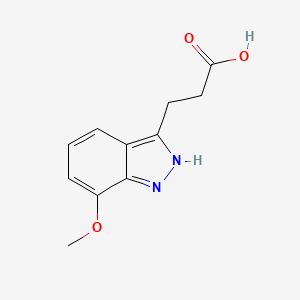
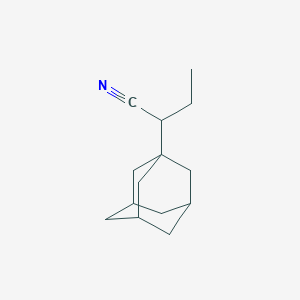
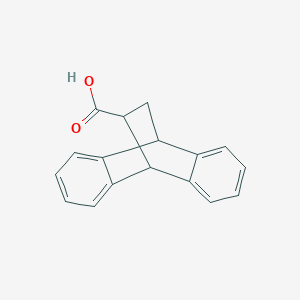
![Ethyl 6-chloro-1H-pyrrolo[3,2-B]pyridine-5-carboxylate](/img/structure/B8796502.png)
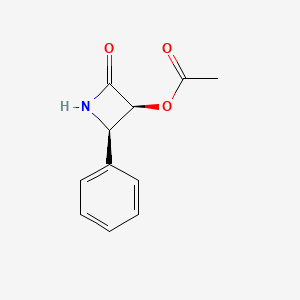
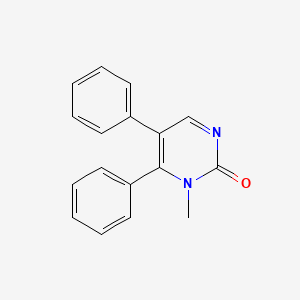
![Benzyl 5-[(acetyloxy)methyl]-4-(3-methoxy-3-oxopropyl)-3-methyl-1H-pyrrole-2-carboxylate](/img/structure/B8796516.png)
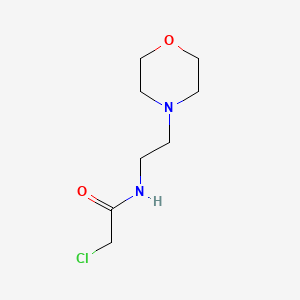
![2-Propenoic acid, 3-[4-(bromomethyl)phenyl]-, ethyl ester](/img/structure/B8796542.png)
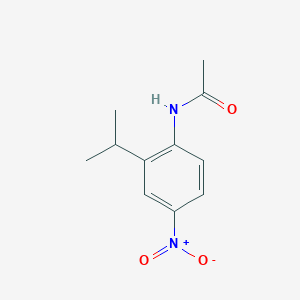
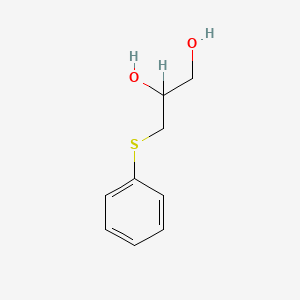
![1-Azaspiro[5.5]undecane](/img/structure/B8796554.png)
